Glcnac6P

Overview

Description

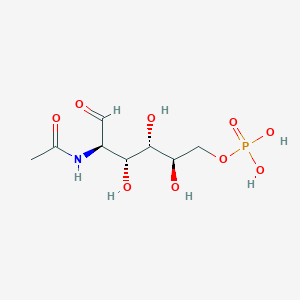

Glcnac6P, also known as N-acetyl-D-glucosamine-6-phosphate, is a chemical compound with the molecular formula C8H16NO9P . It is a derivative of glucosamine, which is an amino sugar . It is also known by other names such as 2-Acetamido-2-deoxy-6-O-phosphono-D-glucopyranose .

Synthesis Analysis

The synthesis of Glcnac6P involves the conversion of AcCoA and GlcN6P, catalyzed by the enzyme GNA1 . A study has shown that a futile cycle between GlcNAc6P and GlcNAc is the primary problem in the pathway. Deletion of the responsible glucokinase more than doubles GlcNAc productivity by restoring healthy growth of the overproducing strain .Molecular Structure Analysis

The molecular structure of Glcnac6P consists of 4 of 5 defined stereocentres . The average mass of Glcnac6P is 301.188 Da and the monoisotopic mass is 301.056274 Da .Chemical Reactions Analysis

The reactions involving Glcnac6P are part of the hexosamine biosynthetic pathway. A major bottleneck in this pathway, identified through dynamic metabolomics and coarse-grained modelling, is the reactions between GlcNAc6P and GlcNAc .Physical And Chemical Properties Analysis

GlcNAc6P has a molecular formula of CHNOP, an average mass of 301.188 Da, and a monoisotopic mass of 301.056274 Da .Scientific Research Applications

1. Protein Modification and Cellular Functions

GlcNAc6P plays a crucial role in the glycosylation of proteins, specifically in the modification of serine and threonine residues. This process is dynamic and significant for various nuclear and cytoplasmic proteins. Research has demonstrated its importance in cellular functions such as transcription, translation, signal transduction, and cytoskeletal assembly (Vocadlo et al., 2003), (Wells et al., 2001).

2. Regulation of Metabolic Pathways

GlcNAc6P has been identified as a key regulator in the metabolism of amino sugars, influencing both the expression of enzymes and the catalytic capacity of key enzymes in bacteria. This regulatory role is significant for bacterial growth on specific nutrients (Álvarez-Añorve et al., 2009), (Álvarez-Añorve et al., 2016).

3. Production of N-acetylglucosamine (GlcNAc)

Enhancements in GlcNAc production have been achieved by manipulating the supply of GlcNAc6P and coordinating carbon and nitrogen metabolism. This is particularly important for its application in nutraceuticals and pharmaceuticals (Niu et al., 2019).

4. Enzymatic and Structural Insights

Studies on enzymes like GNA1, which participate in the biosynthesis of UDP-GlcNAc by catalyzing the formation of GlcNAc6P, have provided deep insights into their structural and catalytic mechanisms. Such insights are vital for understanding and targeting enzymes for therapeutic purposes (Peneff et al., 2001).

5. Role in Disease Mechanisms

GlcNAc6P is implicated in various diseases, including diabetes, cancer, and neurodegeneration. Its signaling and interplay with other cellular processes, like phosphorylation, are crucial in understanding these diseases (Slawson et al., 2010), (Hart et al., 2011).

6. Biotechnological Applications

Advances in biotechnology have enabled dynamic control of metabolic flux in microorganisms like Bacillus subtilis, leveraging the response to GlcNAc6P for overproduction of GlcNAc. This represents an important application in the production of valuable biochemicals (Niu et al., 2018).

Future Directions

Research on Glcnac6P could focus on its role in various biological processes. For instance, it has been found to play a significant role in rapid glucosamine accumulation during the early phase of fermentation and a slow consumption of aminosugar during the citric-acid-producing phase . Further studies could explore these processes in more detail.

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSLHWJDSQGPEE-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938532 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid | |

CAS RN |

1746-32-3 | |

| Record name | N-Acetylglucosamine 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosamine 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.